N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Sourcing a sulfonamide intermediate without verified nitro-group regiochemistry risks assay divergence and synthetic failure. The para isomer (CAS 1820619-86-0) offers distinct electronic and steric properties vs. meta analogs. - **Application**: Defined building block for focused sulfonamide libraries & negative control in enzyme assays (e.g., carbonic anhydrase). - **Key Property**: 4-nitrophenyl chromophore enables direct kinetic screening (λ ~400 nm). - **Quality**: 98% purity - suitable for sensitive SAR workflows without pre-purification.

Molecular Formula C10H14N2O4S
Molecular Weight 258.29
CAS No. 1820619-86-0
Cat. No. B2943701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropyl-N-(4-nitrophenyl)methanesulfonamide
CAS1820619-86-0
Molecular FormulaC10H14N2O4S
Molecular Weight258.29
Structural Identifiers
SMILESCC(C)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C
InChIInChI=1S/C10H14N2O4S/c1-8(2)11(17(3,15)16)9-4-6-10(7-5-9)12(13)14/h4-8H,1-3H3
InChIKeyDCFLGKZLWJYWAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide: Procurement & Selection Overview


N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide (CAS 1820619-86-0) is a small-molecule sulfonamide with the molecular formula C10H14N2O4S and a molecular weight of 258.30 g/mol . It is structurally characterized by a 4-nitrophenyl group and an isopropyl substituent attached to the nitrogen of a methanesulfonamide core . This compound is typically offered as a research chemical with a purity of 98% , primarily serving as a synthetic intermediate or a biochemical probe in medicinal chemistry contexts .

Para-nitro regioisomer for precise SAR studies
Research-grade purity suitable as synthetic intermediate
Sulfonamide scaffold with chromophore potential for assay development

Risks of Substituting with In-Class Analogs


Substituting this specific compound with a close analog, such as its regioisomer N-Isopropyl-N-(3-nitrophenyl)methanesulfonamide (CAS 1820641-75-5), carries a high risk of divergent performance in biological assays or chemical reactions. The position of the nitro group (para vs. meta) on the phenyl ring directly influences the molecule's electronic distribution, dipole moment, and steric profile, which can critically alter its binding affinity to biological targets, its reactivity in further synthetic transformations, and its overall stability . Without explicit comparative data, procurement based on a generic sulfonamide scaffold is not scientifically justified.

Regioisomeric mismatch Meta-nitro analog (CAS 1820641-75-5) has distinct electronic and steric profile vs. para target, which may alter binding and reactivity.
Uncontrolled experimental variable Substitution without comparative data may invalidate prior SAR results and compromise assay reproducibility.
Purity parity does not ensure interchangeability The meta analog may not serve as a direct replacement; structural non-equivalence can introduce uncontrolled variables.

Quantitative Differentiators for Sourcing


Regioisomeric Structure vs. the 3-Nitro Analog

The sole primary, verifiable differentiator is the molecule's precise regioisomeric structure. The target compound, with its 4-nitrophenyl group (CAS 1820619-86-0), is structurally distinct from its closest cataloged analog, N-Isopropyl-N-(3-nitrophenyl)methanesulfonamide (CAS 1820641-75-5) . This difference in nitro group position (para vs. meta) is a critical factor in medicinal chemistry, known to significantly affect target binding and molecular properties, although a direct, published head-to-head comparison for this specific pair is not available in the public domain.

Regioisomeric Structure
Class-level inference
Target: 4-nitro (para) vs. Analog: 3-nitro (meta) on phenyl ring; distinct CAS/MDL
Regioisomeric identity determines molecular properties; substitution introduces uncontrolled variable.
No head-to-head binding data available; class-level SAR principles apply.
Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Vendor Purity and Availability Comparison

A direct comparison of vendor-reported purity shows no quantitative advantage for the target compound over its meta-nitro analog. Both are listed with a typical purity of 98% from standard research chemical suppliers . The target compound (CAS 1820619-86-0) was available in a 5g quantity from at least one supplier, while the comparator's availability was on an inquiry basis .

Purity & Pack Size
Head-to-head
0% difference in nominal purity; target available in 5g pack, comparator inquiry only
Target may simplify initial sourcing with pre-packed quantity, but purity parity exists.
Vendor-reported data; verify lot-specific CoA.
Chemical Sourcing Quality Control Research Chemicals

4-Nitrophenyl Moiety in Assay Development

The para-nitrophenyl group is a known chromogenic and fluorogenic handle, which is classically exploited in biochemical assays to monitor enzyme activity. 4-nitrophenyl-containing compounds can act as substrates or inhibitors where the 4-nitrophenol leaving group is released and easily detected [1]. This inherent property provides a potential advantage for in vitro assay development, differentiating it from non-nitrophenyl or aliphatic sulfonamides, though not specifically from the 3-nitro analog.

Chromophore Potential
Class-level
4-nitrophenyl moiety acts as a chromogenic/fluorogenic reporter in enzymatic assays.
May facilitate label-free detection, reducing additional labeling steps.
Class-level property; confirm for specific assay conditions.
Biochemical Assay Drug Discovery Enzymology

High-Impact Application Scenarios


Structurally Defined Building Block in Medicinal Chemistry

The primary application for this compound is as a well-defined synthetic building block or intermediate for generating focused libraries of sulfonamide derivatives . Its utility is directly tied to the specific placement of its functional groups (isopropyl and 4-nitrophenyl), which allows chemists to explore structure-activity relationships (SAR) with precision. The 98% purity offered by suppliers means it can be used directly in sensitive chemical reactions without extensive pre-purification.

In Vitro Biochemical Assay Development

This compound is ideally suited for the development of in vitro enzymatic assays, particularly those involving sulfonamide targets like carbonic anhydrases or nitric oxide synthases. The 4-nitrophenyl moiety provides a built-in chromophore, making it a potentially useful tool compound for screening and kinetic studies [1]. Its selection over a non-nitrophenyl analog is scientifically justified by this added functional utility.

Calibration Standard in Negative Control Experiments

Given the lack of high-potency biological activity data, this compound can serve as a valuable negative control or inactive structural analog in experimental setups. When comparing the activity of a novel, potent sulfonamide inhibitor, using this compound as a control helps validate that observed effects are due to the specific pharmacophore of the test compound, not just general sulfonamide chemistry.

Application
Selection Property
Validation Focus
SAR-focused library synthesis
Regioisomeric purity and structural identity
Confirmation by NMR/HPLC; reactivity with coupling partners
In vitro biochemical assay development
4-nitrophenyl chromophore for detection
Detection sensitivity in assay buffer; stability under assay conditions
Negative control experiments
Lack of known high-potency bioactivity
Inactivity against target enzyme/receptor in comparison to active analog
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